molecular formula C8H6FNOS B1362566 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- CAS No. 100638-20-8

2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-

Cat. No.: B1362566
CAS No.: 100638-20-8
M. Wt: 183.2 g/mol
InChI Key: ZRSCIBYAOVOFIG-UHFFFAOYSA-N
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Description

2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid. This method is known for its simplicity and high yield .

Industrial Production Methods

While specific industrial production methods for 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing into its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one: Similar in structure but contains an oxygen atom instead of sulfur.

    2H-1,4-Benzothiazin-3(4H)-one: Lacks the fluorine atom, which can significantly alter its chemical properties and biological activity.

Uniqueness

2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

7-fluoro-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNOS/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSCIBYAOVOFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30313473
Record name 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100638-20-8
Record name 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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